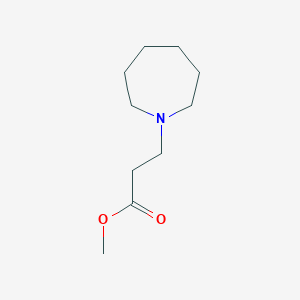
Methyl 4-(2-amino-6-chlorophenoxy)benzoate
Übersicht
Beschreibung
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a chemical compound with the molecular formula C14H12ClNO3 and a molecular weight of 277.71 . It is typically in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H12ClNO3/c1-18-14(17)9-2-5-11(6-3-9)19-13-7-4-10(15)8-12(13)16/h2-8H,16H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“Methyl 4-(2-amino-6-chlorophenoxy)benzoate” is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Anticonvulsant Activity
Methyl 4-(2-amino-6-chlorophenoxy)benzoate has been evaluated for its anticonvulsant properties. Studies on analogous compounds like methyl 4-[(p-chlorophenyl)amino]-6-methyl-2-oxocyclohex-3-en-1-oate demonstrated that these compounds, despite being potent, were not active against amygdala kindled seizures. This suggests the corneal kindled model as a definitive tool for antielectroshock seizure evaluation. Several active analogs have been prepared to minimize toxicity and maximize efficacy in treating seizures (Scott et al., 1993).
Liquid Crystalline Thermosets
Research on liquid crystalline thermosets has included compounds related to methyl 4-(2-amino-6-chlorophenoxy)benzoate. Triaromatic diepoxides, such as methyl-1,4-phenylene bis(4-(2,3-epoxypropoxy)benzoate), were synthesized and their mesogenic properties studied. These studies are crucial for developing anisotropic networks in liquid crystalline thermoset (LCT) networks, which have applications in various material science domains (Mormann & Bröcher, 1998).
Intramolecular Interactions in Derivatives
A series of compounds derived from 2-(4-chlorophenoxy)-2-methylpropionic acid were prepared and structurally characterized. This includes derivatives of 2-amino-6-chlorobenzothiazole. The focus of this study was on describing hypervalent contacts and hydrogen bonds, providing insights into the supramolecular arrangements present in these crystal structures. Such research aids in understanding the structural and interactional dynamics of related compounds (Navarrete-Vázquez et al., 2012).
Nitroxide-Mediated Photopolymerization
Methyl 4-(2-amino-6-chlorophenoxy)benzoate-related compounds have been explored in the context of photopolymerization. A new alkoxyamine bearing a chromophore group was proposed as a photoiniferter, decomposing under UV irradiation to generate alkyl and nitroxide radicals. This research is significant for developing efficient photoinitiation systems in polymer chemistry (Guillaneuf et al., 2010).
N-Phthaloylation of Amino Acid and Peptide Derivatives
Studies have shown that compounds like methyl 2-((succinimidooxy)carbonyl)benzoate (MSB), which is structurally related to methyl 4-(2-amino-6-chlorophenoxy)benzoate, are efficient for N-phthaloylation of amino acids and amino acid derivatives. This process is crucial for developing pharmaceuticals and peptides with specific functional properties (Casimir et al., 2002).
Eigenschaften
IUPAC Name |
methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClNO3/c1-18-14(17)9-5-7-10(8-6-9)19-13-11(15)3-2-4-12(13)16/h2-8H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSXJSENSCPAWTM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OC2=C(C=CC=C2Cl)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(2-amino-6-chlorophenoxy)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















